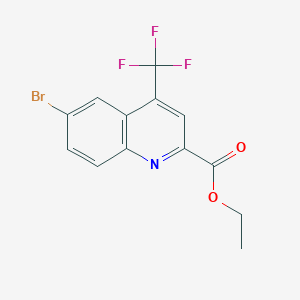
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound with the molecular formula C13H9BrF3NO2 and a molecular weight of 348.12 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate can be achieved through several methods. One efficient method involves the gold(I)-catalyzed reaction of 2’-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions typically include the use of dichloroethane (DCE) as a solvent and a temperature of 60°C. Silver trifluoromethanesulfonate can also be used as a catalyst, although it provides a lower yield compared to gold(I) catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale organic synthesis techniques, including the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted quinoline derivatives .
科学研究应用
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. These may include DNA intercalation, enzyme inhibition, and disruption of cellular processes .
相似化合物的比较
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity . The bromine atom also provides a site for further functionalization through substitution reactions .
属性
分子式 |
C13H9BrF3NO2 |
|---|---|
分子量 |
348.11 g/mol |
IUPAC 名称 |
ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 |
InChI 键 |
WSRZHDKKDROZTQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
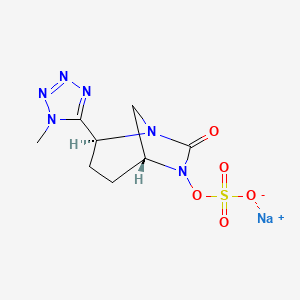
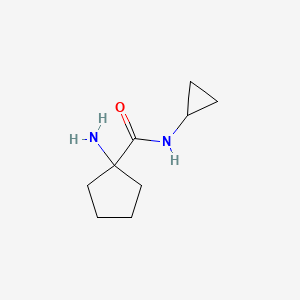


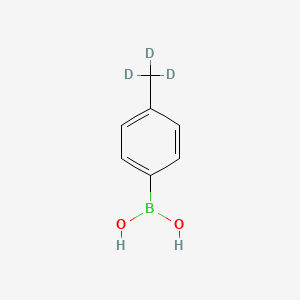

![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
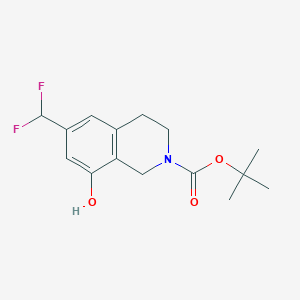
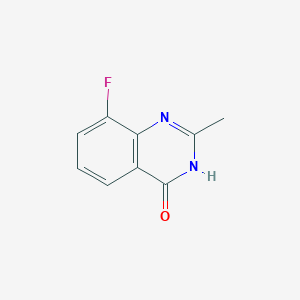
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
